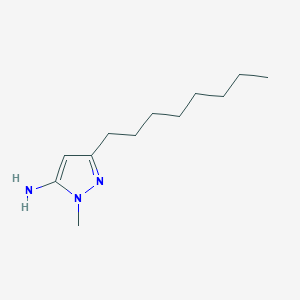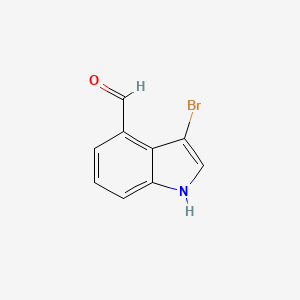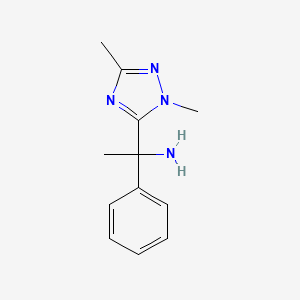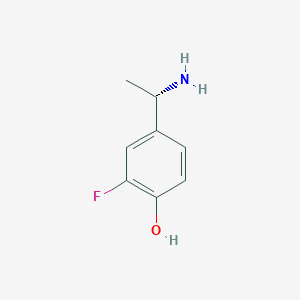
(s)-4-(1-Aminoethyl)-2-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-4-(1-Aminoethyl)-2-fluorophenol is a chiral primary amine that serves as a valuable building block in the synthesis of various pharmaceuticals and natural compounds. This compound is characterized by the presence of an amino group attached to an asymmetric carbon, making it an important molecule in asymmetric synthesis and catalysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-4-(1-Aminoethyl)-2-fluorophenol can be achieved through several methods. One common approach involves the asymmetric synthesis of α-chiral primary amines using catalytic methods. For instance, biomimetic chemocatalysis inspired by enzymatic transaminations has emerged as an appealing method to access chiral primary amines . This method involves the use of engineered transaminase polypeptides that convert substrates like 3’-hydroxyacetophenone to this compound with high enantiomeric excess and conversion rates .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts and engineered enzymes to achieve high yields and enantiomeric purity. These methods are preferred due to their cost-effectiveness and atom-economical nature .
Análisis De Reacciones Químicas
Types of Reactions
(s)-4-(1-Aminoethyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions include imines, secondary amines, and substituted phenols, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(s)-4-(1-Aminoethyl)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of drugs and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of (s)-4-(1-Aminoethyl)-2-fluorophenol involves its interaction with molecular targets through the formation of external aldimines with coenzymes like pyridoxal-5’-phosphate (PLP). This interaction leads to the formation of intermediates such as quinonoid intermediates and ketimines, which play a crucial role in the compound’s reactivity and function .
Comparación Con Compuestos Similares
Similar Compounds
(s)-3-(1-Aminoethyl)-phenol: Similar in structure but lacks the fluorine atom, affecting its reactivity and applications.
Trifluoromethyl amines: These compounds contain trifluoromethyl groups instead of a single fluorine atom, leading to different chemical properties and uses.
Uniqueness
(s)-4-(1-Aminoethyl)-2-fluorophenol is unique due to the presence of both an amino group and a fluorine atom, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound in asymmetric synthesis and catalysis .
Propiedades
Fórmula molecular |
C8H10FNO |
|---|---|
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
4-[(1S)-1-aminoethyl]-2-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3/t5-/m0/s1 |
Clave InChI |
VWURQMSCABRCTE-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=C(C=C1)O)F)N |
SMILES canónico |
CC(C1=CC(=C(C=C1)O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



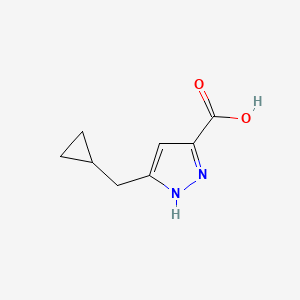
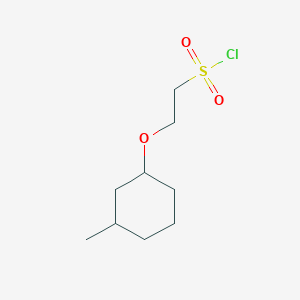
![(5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B13531352.png)
![Rel-(3aS,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13531357.png)



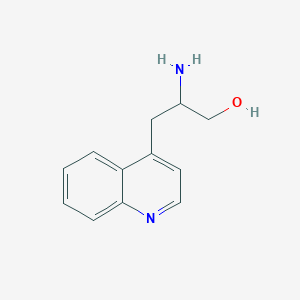
![n-((4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)methyl)propan-1-amine](/img/structure/B13531386.png)
![1-[(3-Methoxy-2-pyridinyl)methyl]cyclopropanamine](/img/structure/B13531397.png)
